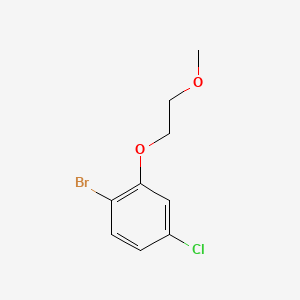

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene

Descripción

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene is a halogenated aromatic ether with the molecular formula C₉H₁₀BrClO₂ and a molecular weight of 277.54 g/mol. The compound features a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 4, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQVPLBKGLEZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682148 | |

| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-20-5 | |

| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-(2-methoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). Another method includes the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or chlorine substituents can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of Grignard reagents.

Common Reagents and Conditions:

Bromination: Bromine (Br2) with a Lewis acid catalyst (FeBr3).

Nucleophilic Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.

Major Products:

Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.

Aplicaciones Científicas De Investigación

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .

Comparación Con Compuestos Similares

Key Properties

- Physical State : Typically a crystalline solid or oil, depending on purity.

- Spectroscopic Data : Confirmed via ¹H NMR (δ 3.3–4.5 ppm for methoxy and ether protons) and ¹³C NMR (δ 50–70 ppm for ether carbons) .

Comparison with Structural Analogues

Structural and Electronic Comparisons

The following table highlights key structural analogues and their differences:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The Br and Cl substituents activate the ring toward electrophilic substitution at positions ortho/para to the halogens. The 2-methoxyethoxy group, however, donates electron density via resonance, creating regioselective reactivity contrasts compared to analogues like 1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene , where the styryl group enhances conjugation .

- Steric Effects : Bulky substituents (e.g., tetrahydropyranylmethoxy in ) hinder nucleophilic attack compared to smaller alkoxy groups.

Spectroscopic Distinctions

- NMR Shifts : The 2-methoxyethoxy group’s protons resonate at δ 3.3–3.5 (OCH₃) and δ 3.6–4.1 (CH₂O), distinct from MOM-protected analogues (δ 4.6–5.0 for OCH₂O) .

- Mass Spectrometry : HRMS data for the target compound (e.g., m/z 277.54 [M]⁺) differs from ethoxyethenyl derivatives (e.g., m/z 289.17 [M]⁺ for styryl-substituted analogues) .

Actividad Biológica

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene, with the molecular formula C₉H₁₀BrClO₂, is a halogenated aromatic compound notable for its potential biological activities and applications in synthetic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine and chlorine atoms, alongside a 2-(2-methoxyethoxy) group. The presence of these substituents significantly influences its chemical reactivity and biological interactions. The halogen atoms can affect the compound's polarity, solubility, and overall reactivity, which are crucial for its biological activity.

The biological activity of 1-bromo-4-chloro-2-(2-methoxyethoxy)benzene primarily involves its electrophilic properties. The mechanism includes:

- Electrophilic Aromatic Substitution : The compound can form a positively charged benzenonium ion, which is a key intermediate in various reactions. This intermediate can further react with nucleophiles, leading to the formation of diverse substituted products.

- Nucleophilic Substitution Reactions : The halogen substituents allow for nucleophilic attack, which can result in the formation of covalent bonds with biological molecules.

Table 1: Comparison of Biological Activities of Halogenated Aromatic Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | Bromine and chlorine substitutions | Potential anticancer activity (ongoing research) |

| 1-Bromo-2-chlorobenzene | Simpler structure; fewer substituents | Moderate cytotoxicity in some studies |

| 1-Bromo-3-chlorobenzene | Different position of substitutions | Varies in reactivity and biological activity |

Case Studies and Research Findings

Research has indicated that halogenated compounds can modulate enzyme activities and influence cancer cell proliferation. Although direct studies on 1-bromo-4-chloro-2-(2-methoxyethoxy)benzene are scarce, here are some relevant findings from related compounds:

- Cytotoxicity Studies : Similar compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These studies suggest that modifications to the benzene structure can enhance or reduce biological potency.

- Apoptosis Induction : Some halogenated compounds have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, indicating potential pathways for therapeutic applications.

- Structure-Activity Relationship (SAR) : Research indicates that the introduction of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) may decrease it. This principle may apply to 1-bromo-4-chloro-2-(2-methoxyethoxy)benzene due to its unique substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.